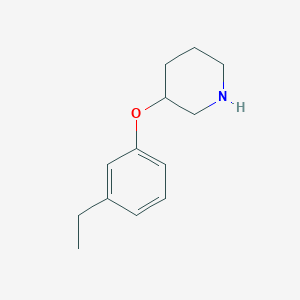

3-(3-Ethylphenoxy)piperidine

Description

Properties

IUPAC Name |

3-(3-ethylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVCYKZPVACUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663034 | |

| Record name | 3-(3-Ethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-21-3 | |

| Record name | 3-(3-Ethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenoxy)piperidine typically involves the reaction of 3-ethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenol reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Ethylphenoxy)piperidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Hydrogenation of pyridine derivatives is also a common method for producing piperidine compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethylphenoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(3-Ethylphenoxy)piperidine exhibits cytotoxic effects against various cancer cell lines. Studies have shown significant inhibition of cell growth, particularly in:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 15.4 |

| MCF7 (breast cancer) | 12.7 |

| A549 (lung cancer) | 18.3 |

The mechanism of action involves apoptosis induction, evidenced by increased annexin V staining in treated cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of 3-(3-Ethylphenoxy)piperidine against common pathogens, yielding the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a foundation for developing new antimicrobial agents.

Neurological Effects

The compound's interaction with neurotransmitter systems indicates potential applications in treating neurological disorders. Its ability to modulate receptor activity may influence synaptic transmission and neuroprotection, making it a candidate for further investigation in neuropharmacology.

In Vitro Assays

Experimental procedures often involve in vitro assays to test the efficacy of 3-(3-Ethylphenoxy)piperidine against viral and malarial strains. These studies measure the reduction in viral replication or parasite load, indicating its antiviral and antimalarial potential.

Anti-inflammatory and Antipsychotic Effects

Research is ongoing into the anti-inflammatory and antipsychotic properties of piperidine derivatives, including this compound. Animal models are utilized to evaluate these effects through behavioral tests and biochemical assays, assessing therapeutic impacts on inflammatory disorders and mental health conditions.

Antioxidant Properties

The antioxidant capabilities of piperidine derivatives are being explored, which could be beneficial in treating oxidative stress-related diseases. Various assays measure their ability to scavenge free radicals, demonstrating potential as powerful antioxidants.

Case Studies

- Anticancer Study : A study evaluated the cytotoxicity of 3-(3-Ethylphenoxy)piperidine against several cancer cell lines, revealing significant inhibition rates and apoptosis induction mechanisms.

- Antimicrobial Study : In vitro assessments demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial treatments.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, potentially affecting neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Receptor Affinity and Potency

Phenoxy-Substituted Piperidine Derivatives

- 3-([3-(Trifluoromethyl)phenoxy]methyl)piperidine (): The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability compared to the ethyl group in 3-(3-Ethylphenoxy)piperidine.

- 3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine (): The hydroxyl group confers polar interactions with receptors. In rat brain binding assays, this compound demonstrated inhibitory effects on [³H]-phencyclidine ([³H]-PCP) binding, with IC₅₀ values comparable to opioids. This highlights the role of phenolic substituents in modulating CNS activity .

Piperidine vs. Pyrrolidine Scaffolds ():

- Pyrrolidine-2,5-dione derivatives (e.g., Compound 31 ) exhibit dual binding to SERT and 5-HT1A receptors (Ki = 3.2 nM for 5-HT1A). However, piperidine-containing analogs generally show stronger 5-HT1A affinity due to the larger ring size, which may better accommodate receptor topology .

Chiral Piperidine Derivatives ():

Data Tables

Table 1: Key Pharmacological Parameters of Piperidine Derivatives

Table 2: Structural Comparison of Phenoxy-Piperidine Derivatives

Biological Activity

3-(3-Ethylphenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉NO

- Molecular Weight : 219.31 g/mol

- Structure : The compound features a piperidine ring substituted with a 3-ethylphenoxy group, enhancing its lipophilicity and potentially its biological activity.

Target Pathways

Research indicates that 3-(3-Ethylphenoxy)piperidine and its derivatives interact with several key biochemical pathways:

- Cancer Signaling Pathways : Piperidine derivatives have been shown to influence pathways such as STAT-3, NF-κB, PI3K/Akt, and MAPK, which are crucial for cancer cell survival and proliferation.

- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism and the biotransformation of various compounds.

Cellular Effects

The compound exhibits several cellular effects:

- Anticancer Activity : In vitro studies have demonstrated that piperidine derivatives can inhibit cell migration and induce cell cycle arrest in various cancer types, including breast and prostate cancers.

- Antiviral and Antimalarial Properties : Experimental procedures have shown that 3-(3-Ethylphenoxy)piperidine can inhibit viral replication and reduce parasite load in malaria models.

Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell migration; induces apoptosis | |

| Antiviral | Reduces viral replication | |

| Antimalarial | Decreases parasite load | |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects | |

| Antipsychotic | Explored for potential mental health treatments |

Case Studies

- Anticancer Efficacy :

- Antiviral Activity :

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 3-(3-Ethylphenoxy)piperidine has been characterized by its interaction with metabolic pathways mediated by cytochrome P450 enzymes. This interaction enhances the bioavailability of the compound, making it a candidate for further pharmacological development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Ethylphenoxy)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The enantioselective synthesis of 3-alkylpiperidines involves alkylation of phenylglycinol-derived bicyclic lactams, as demonstrated in the synthesis of structurally similar compounds. Key steps include:

- TFA-mediated cleavage of intermediates followed by column chromatography for separation .

- Use of 1H-NMR and 13C-NMR to confirm regiochemistry and stereochemistry, ensuring structural fidelity .

- Optimization via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to improve yield and enantiomeric excess .

Q. How can researchers confirm the structural identity of 3-(3-Ethylphenoxy)piperidine using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : Assign chemical shifts for the piperidine ring protons (δ ~1.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) to validate substitution patterns. Compare with reference data from structurally analogous compounds, such as 3-alkylpiperidines .

- Elemental Analysis : Verify molecular formula (e.g., C13H19NO) by matching experimental and theoretical C/H/N/O percentages (±0.3% tolerance) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 206.1545) .

Q. What safety protocols are critical during the synthesis and handling of 3-(3-Ethylphenoxy)piperidine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, nitrile gloves, and EN 166-compliant goggles to prevent inhalation, skin contact, or ocular exposure .

- Ventilation : Use fume hoods to mitigate vapor accumulation, especially during solvent reflux or distillation steps .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of waste via licensed hazardous chemical contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterated reagents (e.g., D2O) to trace reaction pathways and identify side products via MS/MS fragmentation patterns .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or reaction intermediates, cross-referencing with experimental data .

- Advanced Chromatography : Employ chiral HPLC with polysaccharide-based columns to separate enantiomers and quantify stereochemical purity .

Q. What strategies are effective for improving the scalability of 3-(3-Ethylphenoxy)piperidine synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce racemization risks .

- Catalyst Immobilization : Use silica-supported chiral catalysts to facilitate recycling and minimize metal leaching in large-scale reactions .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity profiles to recommend storage at 2–8°C in desiccated environments .

Data Contradiction and Validation

Q. What methodologies are recommended for reconciling discrepancies between computational predictions and experimental results (e.g., NMR chemical shifts)?

- Methodological Answer :

- Benchmarking : Compare experimental shifts with PubChem’s computed data (e.g., InChIKey NXJWGXQDKPXJHE-UHFFFAOYSA-N for analogous structures) to identify systematic errors .

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., COSMO-RS) to improve agreement with observed data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.